![molecular formula C16H20ClN3O2 B8227102 Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate](/img/structure/B8227102.png)
Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.80 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and chemical characterization. These compounds have been synthesized through various reactions, including condensation, nucleophilic substitution, and others. For example, Sanjeevarayappa et al. (2015) synthesized a derivative using a condensation reaction and characterized it using spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, highlighting its novel chemistry (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Biological Evaluation
Various derivatives of tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate have been evaluated for their biological activities. The studies include screening for antibacterial, anthelmintic, and other potential therapeutic effects. For instance, Sanjeevarayappa et al. (2015) assessed the in vitro antibacterial and anthelmintic activity of a synthesized compound, finding moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystallographic Studies
Crystallographic studies have been a significant focus for these compounds, providing insights into their molecular structure and properties. For example, the work by Mamat et al. (2012) reported the crystal and molecular structure of a derivative, providing detailed information on bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).
Applications in Anticorrosive Treatment
One notable application of a derivative is in the field of corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative for carbon steel in an acidic solution, demonstrating significant inhibition efficiency (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
properties
IUPAC Name |
tert-butyl 4-(3-chloro-2-cyanophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZOEIOWZTAPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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